Isoflupredone
Overview
Description
Mechanism of Action
Target of Action
Isoflupredone is a potent corticosteroid often used in veterinary medicine . The primary targets of this compound are the glucocorticoid and mineralocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response, metabolism, and inflammation.
Mode of Action
This compound, like other corticosteroids, acts as a glucocorticoid receptor agonist . It triggers a sequence of events affecting gene transcription and protein synthesis in many types of cells . This interaction results in genomic effects that usually occur within hours to days of administration .
Biochemical Pathways
It is known that corticosteroids, including this compound, can affect a wide range of biochemical pathways due to their broad effects on gene transcription and protein synthesis
Pharmacokinetics
It is known that the route of administration can significantly affect the pharmacokinetic behavior of this compound . For instance, following intra-articular administration in horses, this compound was detectable in synovial fluid for up to 96 hours post-administration .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory and immunosuppressive properties . For example, in a study involving weanling heifers with experimentally induced bronchopneumonia, treatment with this compound acetate resulted in improved clinical signs and weight gain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of inflammation can affect the pharmacokinetics of this compound . Additionally, the effects of this compound on joint circumference and degree of pain-free joint flexion suggest that the drug’s efficacy may be influenced by the specific pathological conditions present .
Biochemical Analysis
Biochemical Properties
Isoflupredone interacts with various enzymes and proteins within the body. It is known to have a significant impact on inflammation, particularly in joint inflammation . The nature of these interactions is complex and involves a variety of biochemical reactions.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to decrease joint circumference and degree of pain-free joint flexion in horses, suggesting a short duration of effect with respect to alleviation of lipopolysaccharide-induced synovitis .
Molecular Mechanism
Like other corticosteroids, it is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, following administration in horses, blood concentrations of this compound were low and detectable for only a short period of time post-administration compared to synovial fluid concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in horses, a single intra-articular dose of 8 mg of this compound acetate was administered, and the effects were monitored over time .
Metabolic Pathways
Like other corticosteroids, it is likely to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
Like other corticosteroids, it is likely to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with a suitable steroid precursor.
Fluorination: Introduction of a fluorine atom at the 9α-position.
Hydroxylation: Addition of hydroxyl groups at the 11β, 17α, and 21-positions.
Acetylation: Conversion of the hydroxyl group at the 21-position to an acetate ester.
The industrial production of isoflupredone acetate involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts .
Chemical Reactions Analysis
Isoflupredone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can modify the steroid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like fluorine gas . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isoflupredone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Industry: Used in the formulation of veterinary pharmaceuticals and topical treatments.
Comparison with Similar Compounds
Isoflupredone is similar to other corticosteroids such as dexamethasone, prednisolone, and triamcinolone . it is unique in its specific fluorination pattern and hydroxylation, which contribute to its distinct pharmacological properties . Compared to dexamethasone, this compound has a different potency and duration of action, making it suitable for specific veterinary applications .
Similar Compounds
- Dexamethasone
- Prednisolone
- Triamcinolone
- Fludrocortisone
This compound’s unique structure and properties make it a valuable compound in veterinary medicine and scientific research.
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIJIHDWAKJCBX-BULBTXNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009333 | |
Record name | Isoflupredone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338-95-4 | |
Record name | Isoflupredone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoflupredone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoflupredone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11522 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isoflupredone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoflupredone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOFLUPREDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYS0B45Z2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.